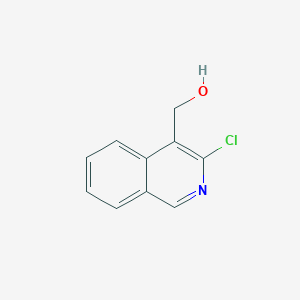

(3-Chloroisoquinolin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloroisoquinolin-4-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Research indicates that (3-Chloroisoquinolin-4-yl)methanol exhibits various biological activities, particularly in the following areas:

-

Cancer Research :

- The compound has shown promising results in inhibiting cancer cell proliferation. It primarily targets specific enzymes and receptors involved in cancer cell growth and survival.

- Mechanisms of Action :

- Enzyme Inhibition : It inhibits cyclin-dependent kinases, crucial for cell cycle regulation.

- Receptor Modulation : It modulates receptor activities affecting signaling pathways related to growth and apoptosis.

-

Neuropharmacology :

- Studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing dopaminergic signaling pathways, which are vital in treating neurological disorders.

-

Antioxidant Activity :

- Preliminary investigations indicate that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Research Findings

Recent studies have provided insights into the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LS174T (Colon Cancer) | 5.2 | Inhibition of cyclin D1 |

| HT-29 (Colon Cancer) | 6.8 | Induction of p21 Waf1/Cip1 |

| A549 (Lung Cancer) | 12.0 | Apoptosis induction through receptor modulation |

Case Studies

-

Inhibition of Colon Cancer Cell Proliferation :

- A study demonstrated that this compound significantly inhibited the proliferation of LS174T colon cancer cells at low micromolar concentrations. The mechanism involved downregulation of cyclin D1 and upregulation of p21, suggesting a potential role in cell cycle arrest.

-

Selectivity Over Normal Cells :

- Comparative studies against normal lung epithelial cells indicated that the compound exhibited greater selectivity for cancerous cells, attributed to differential expression of metabolic enzymes in cancer cells.

-

Neuropharmacological Effects :

- Investigations into its effects on dopamine receptors revealed that it could modulate receptor activity, potentially offering therapeutic benefits for conditions like schizophrenia or Parkinson's disease.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxymethyl group at the 4-position undergoes nucleophilic substitution under basic conditions:

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states . Steric hindrance from the isoquinoline ring limits substitution at the 3-chloro position.

Oxidation and Esterification

The primary alcohol moiety participates in oxidation and esterification:

Oxidation

-

Catalytic CrO₃ or KMnO₄ oxidizes the hydroxymethyl group to a ketone or carboxylic acid.

-

Controlled oxidation with pyridinium chlorochromate (PCC) yields (3-chloroisoquinolin-4-yl)methanal.

Esterification

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Dry DCM, 0°C → RT | (3-Chloroisoquinolin-4-yl)methyl acetate | |

| Benzoyl chloride | Pyridine, reflux | (3-Chloroisoquinolin-4-yl)methyl benzoate |

Ester derivatives exhibit improved pharmacokinetic properties in medicinal applications .

Condensation Reactions

The hydroxymethyl group forms Schiff bases and heterocyclic compounds:

With Carbonyl Compounds

-

Condensation with aldehydes (e.g., 2-methylquinoline-3-carbaldehyde) in methanol yields hydrazones .

-

Reaction with thioglycolic acid produces thiazolidin-4-one derivatives via cyclocondensation .

Example Reaction Pathway

text(3-Chloroisoquinolin-4-yl)methanol + R-CHO → (3-Chloroisoquinolin-4-yl)methylidene-R + H₂O

Medicinal Chemistry Derivatives

-

PRMT3 Inhibitors : Derivatives like 8-chloroisoquinoline analogs show IC₅₀ values ≤36 nM against protein arginine methyltransferase 3 (PRMT3) .

-

Anticancer Agents : Thiazolidinone derivatives exhibit cytotoxicity via topoisomerase inhibition .

Coordination Chemistry

The nitrogen in the isoquinoline ring chelates transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes used in catalysis.

Stability and Reaction Optimization

-

pH Sensitivity : Reactions proceed optimally in neutral-to-weakly acidic conditions (pH 5–7).

-

Temperature : Most substitutions require 60–85°C for completion .

-

Catalysts : Glacial acetic acid (5 mol%) accelerates hydrazone formation .

The compound’s versatility underscores its role in developing pharmaceuticals and functional materials. Ongoing research focuses on stereoselective modifications and green chemistry approaches .

Eigenschaften

Molekularformel |

C10H8ClNO |

|---|---|

Molekulargewicht |

193.63 g/mol |

IUPAC-Name |

(3-chloroisoquinolin-4-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-5,13H,6H2 |

InChI-Schlüssel |

FHNIWSJPXPJTRN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NC(=C2CO)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.